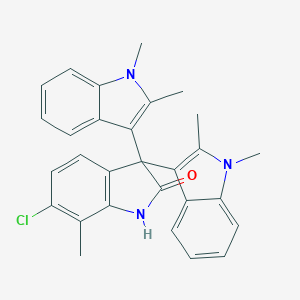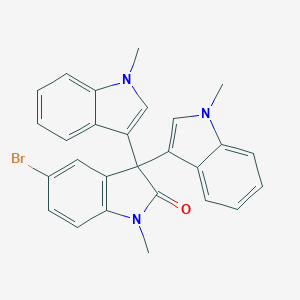![molecular formula C27H24I2N2O B307483 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2,6-diiodophenol](/img/structure/B307483.png)
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2,6-diiodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2,6-diiodophenol, commonly known as DIM-P, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to possess various biochemical and physiological effects.
Scientific Research Applications
DIM-P has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial properties. Several studies have reported the inhibitory effect of DIM-P on the growth of various cancer cell lines, including breast, prostate, and lung cancer. Moreover, DIM-P has also been found to inhibit the replication of herpes simplex virus and hepatitis B virus. The antibacterial activity of DIM-P has been demonstrated against various gram-positive and gram-negative bacteria.
Mechanism of Action
The mechanism of action of DIM-P is not completely understood. However, it has been proposed that DIM-P exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that DIM-P inhibits the activity of topoisomerase II, which is an important enzyme involved in DNA replication and transcription. The antiviral activity of DIM-P may be attributed to its ability to inhibit viral DNA polymerase. The antibacterial activity of DIM-P may be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
DIM-P has been found to exhibit various biochemical and physiological effects. It has been reported to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and DNA repair. Moreover, DIM-P has been found to inhibit the activity of various enzymes, including topoisomerase II, DNA polymerase, and bacterial cell wall synthesis enzymes. The physiological effects of DIM-P include the inhibition of cancer cell growth, viral replication, and bacterial growth.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DIM-P in lab experiments is its high potency and specificity. Moreover, the synthesis method of DIM-P is relatively simple and can be optimized for large-scale production. However, one of the limitations of using DIM-P in lab experiments is its potential toxicity. Therefore, proper safety measures should be taken while handling this compound.
Future Directions
For the research on DIM-P include the development of novel anticancer, antiviral, and antibacterial agents, as well as the investigation of its safety and toxicity profile.
Synthesis Methods
The synthesis of DIM-P involves the reaction of 2,6-diiodophenol with 1,2-dimethylindole-3-carbaldehyde in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, leading to the formation of DIM-P. This synthesis method has been optimized and reported in various research articles.
properties
Product Name |
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2,6-diiodophenol |
|---|---|
Molecular Formula |
C27H24I2N2O |
Molecular Weight |
646.3 g/mol |
IUPAC Name |
4-[bis(1,2-dimethylindol-3-yl)methyl]-2,6-diiodophenol |
InChI |
InChI=1S/C27H24I2N2O/c1-15-24(18-9-5-7-11-22(18)30(15)3)26(17-13-20(28)27(32)21(29)14-17)25-16(2)31(4)23-12-8-6-10-19(23)25/h5-14,26,32H,1-4H3 |
InChI Key |
MJRBGUDDDRBCEA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC(=C(C(=C3)I)O)I)C4=C(N(C5=CC=CC=C54)C)C |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC(=C(C(=C3)I)O)I)C4=C(N(C5=CC=CC=C54)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-[(4-Chlorobenzyl)oxy]-2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]quinoline](/img/structure/B307402.png)
![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)
![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)

![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)

![3-(Allylsulfanyl)-6-[3-(cyclopentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307417.png)
![1-[10-bromo-6-(4-ethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307418.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)


![3-(Allylsulfanyl)-6-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307423.png)